2-(Pyridin-3-yl)oxazole-5-carboxylic acid
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Overview
Description
2-(Pyridin-3-yl)oxazole-5-carboxylic acid is a heterocyclic compound that features both pyridine and oxazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)oxazole-5-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, PPh3-CCl4, or fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The oxidative aromatization of oxazolines to oxazoles can be achieved using reagents such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane, NiO2, CuBr2/DBU, NBS/hv, CuBr/peroxide, or O2 gas .
Industrial Production Methods
the use of flow chemistry and continuous processing techniques, such as those involving manganese dioxide packed reactors, can potentially be scaled up for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-yl)oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents.
Substitution: Palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate with iodo-, bromo-, and chloro(hetero)aromatics.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: DBU, bromotrichloromethane, NiO2, CuBr2/DBU, NBS/hv, CuBr/peroxide, O2 gas.
Substitution reagents: Palladium catalysts, iodo-, bromo-, and chloro(hetero)aromatics.
Major Products
The major products formed from these reactions include various substituted oxazoles and pyridine derivatives .
Scientific Research Applications
2-(Pyridin-3-yl)oxazole-5-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-yl)oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyridine and oxazole rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, leading to modulation of their activity . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the substituents on the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Pyridin-3-yl)oxazole-5-carboxylic acid include:
- 2-(Pyridin-2-yl)oxazole-5-carboxylic acid .
- 2-(Pyridin-4-yl)oxazole-5-carboxylic acid .
- 3-(Pyridin-3-yl)oxazole-5-carboxylic acid .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both pyridine and oxazole rings provides a versatile scaffold for the development of new compounds with diverse applications .
Properties
IUPAC Name |
2-pyridin-3-yl-1,3-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9(13)7-5-11-8(14-7)6-2-1-3-10-4-6/h1-5H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXOOUZWQBIVFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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